molecular formula C13H14N4O3S2 B276392 methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B276392
M. Wt: 338.4 g/mol
InChI Key: MBVWZWOKKQEJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a novel compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is thought to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells, as well as reducing inflammation in the body.
Biochemical and Physiological Effects:
Methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, and may have potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects, reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, limitations include the need for further research to fully understand its mechanism of action, as well as its potential toxicity and side effects.

Future Directions

There are several future directions for research on methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. These include further investigation of its mechanism of action, as well as its potential as an anti-cancer and anti-inflammatory agent. Other potential research areas include its use in combination with other drugs or therapies, and its potential for use in other diseases or conditions.

Synthesis Methods

The synthesis of methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves a multi-step process. The starting material is 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1H-1,2,4-triazole-3-thiol to form the corresponding thioester. The final step involves the reaction of the thioester with methylamine to form the desired compound.

Scientific Research Applications

Methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells, and may have potential as an anti-cancer agent. It has also been investigated for its potential as an anti-inflammatory agent.

properties

Molecular Formula

C13H14N4O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C13H14N4O3S2/c1-20-12(19)10-7-3-2-4-8(7)22-11(10)16-9(18)5-21-13-14-6-15-17-13/h6H,2-5H2,1H3,(H,16,18)(H,14,15,17)

InChI Key

MBVWZWOKKQEJMV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NN3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NN3

Origin of Product

United States

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